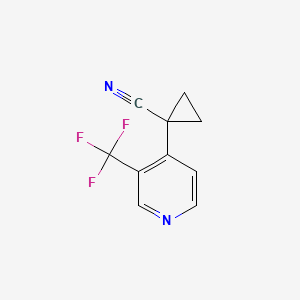
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthalene carboxylate group. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions, due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is typically obtained in high purity and is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
科学的研究の応用
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of an aryl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is unique due to its naphthalene carboxylate group, which imparts specific electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic esters may not be as effective.
特性
分子式 |
C18H21BO4 |
|---|---|
分子量 |
312.2 g/mol |
IUPAC名 |
methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-13-9-7-6-8-12(13)10-11-14(15)16(20)21-5/h6-11H,1-5H3 |
InChIキー |
PQMDISQBTFWYQQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)

![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)





![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)
